

Biosynthesis of (+/-)-Strigol from Carotenoids: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+/-)-Strigol

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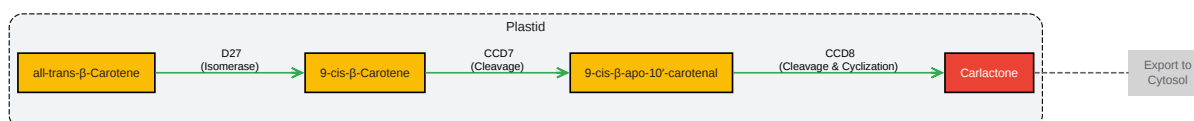
Introduction

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play critical roles in regulating plant architecture, particularly shoot branching and root development.^{[1][2]} Beyond their endogenous functions, they are exuded into the rhizosphere where they act as crucial signaling molecules, mediating symbiotic interactions with arbuscular mycorrhizal fungi and, detrimentally, signaling germination of parasitic weeds like *Striga* and *Orobancha*.^{[1][2]} The first member of this class, strigol, was isolated in 1966.^[3] Understanding the biosynthesis of strigol is paramount for developing strategies to manipulate plant growth, enhance nutrient uptake, and control parasitic plant infestations. This guide provides an in-depth technical overview of the biosynthetic pathway from carotenoid precursors to **(+/-)-strigol**, focusing on the core enzymatic steps, quantitative data, and key experimental methodologies.

The Core Biosynthetic Pathway: From β -Carotene to Carlactone

The initial, conserved steps of SL biosynthesis occur in the plastids and convert all-trans- β -carotene into the central precursor, carlactone.^[4] This core pathway involves three key enzymes: a β -carotene isomerase (D27) and two carotenoid cleavage dioxygenases (CCD7 and CCD8).^{[1][3]}

- Isomerization of all-trans- β -carotene: The pathway is initiated by the enzyme DWARF27 (D27), an iron-containing protein that catalyzes the reversible isomerization of all-trans- β -carotene into 9-cis- β -carotene.[1][4][5] This stereospecific conversion is the committed step for entry into the strigolactone pathway.
- First Cleavage by CCD7: The 9-cis- β -carotene isomer is then targeted by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7, also known as MAX3 in Arabidopsis).[6] CCD7 performs a regiospecific and stereospecific cleavage at the C9'-C10' double bond of its substrate.[1] This reaction yields two products: 9-cis- β -apo-10'-carotenal (a C27 apocarotenoid) and β -ionone (a C13 byproduct).[1]
- Second Cleavage and Cyclization by CCD8: The final enzyme in the core pathway is CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8, also known as MAX4 in Arabidopsis).[7] CCD8 acts on 9-cis- β -apo-10'-carotenal, catalyzing a complex series of reactions involving further cleavage and intramolecular rearrangement to form the tetracyclic molecule, carlactone.[1][8] Carlactone is the central intermediate and the first molecule in the pathway with strigolactone activity.[1]



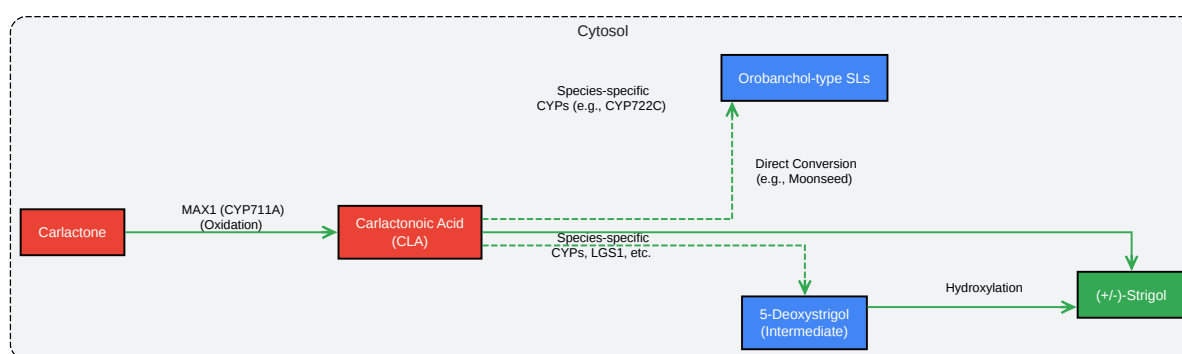
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Caption: The core strigolactone biosynthetic pathway localized in the plastid.

Downstream Pathway: Conversion of Carlactone to (+/-)-Strigol

Following its synthesis in the plastid, carlactone is exported to the cytosol for further modification. The downstream pathway is more diverse and involves species-specific enzymes, primarily from the cytochrome P450 (CYP) superfamily, which leads to the wide variety of strigolactones found in nature.[9][10]

- **Oxidation to Carlactonoic Acid:** A conserved step in many species is the oxidation of carlactone by a cytochrome P450 enzyme of the CYP711A clade, known as MAX1 in Arabidopsis.[9][11] This enzyme converts carlactone into carlactonoic acid (CLA).[9]
- **Formation of Strigol:** The conversion of carlactonoic acid to strigol is less universally defined and can follow different routes. It is generally accepted that this conversion involves further oxidations and cyclizations to form the characteristic tricyclic lactone (ABC-ring) structure connected to the butenolide D-ring.[9] In some species, this conversion may proceed through an intermediate like 5-deoxystrigol, which is then hydroxylated to form strigol.[12][13] In sorghum, for example, specific MAX1 homologs and a sulfotransferase (LGS1) are involved in producing 5-deoxystrigol.[9] The final stereochemistry of the BC ring junction determines whether the final product is a strigol-type or orobanchol-type SL.[9]



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Caption: Downstream conversion of carlactone to strigol and other SLs in the cytosol.

Quantitative Data

Obtaining precise enzyme kinetic parameters (e.g., K_m , k_{cat}) for SL biosynthetic enzymes is challenging due to the instability of substrates and products. While detailed kinetic constants are not widely published, pre-steady-state kinetic analysis of AtCCD8 has revealed a two-step mechanism.[14][15] Quantification of SL production, however, is well-established, with yields

being highly dependent on plant species and environmental conditions, particularly nutrient availability.

Parameter	Organism / System	Value / Observation	Conditions	Citation
Product Yield	Rice (<i>Oryza sativa</i>)	Absence of 4-deoxyorobanchol and orobanchol in Os900 (MAX1 homolog) knockout mutant.	Low Phosphate	[16]
Product Yield	Tomato (<i>S. lycopersicum</i>)	Significantly decreased levels of strigolactone.	SICCD7 antisense lines	[17][18]
Product Yield	Tomato (<i>S. lycopersicum</i>)	90% reduction in germination of <i>Orobanche ramosa</i> seeds.	Root extract from SICCD7 antisense lines	[17][18]
Kinetic Mechanism	<i>Arabidopsis thaliana</i> CCD8	Two-step kinetic mechanism observed.	Pre-steady-state kinetic analysis	[14][15]
Enzyme Activity	Sorghum (<i>S. bicolor</i>) MAX1	Kinetic parameters determined using Michaelis-Menten equation (specific values not provided in abstract).	In vitro assay	[9]

Experimental Protocols

Elucidating the strigolactone biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical chemistry techniques. Below are detailed methodologies for key

experiments.

Protocol 1: In Vitro Reconstitution of the Core Biosynthetic Pathway

This protocol describes a coupled enzyme assay to produce carlactone from all-trans- β -carotene in vitro, based on methods developed for characterizing the core pathway enzymes.

[\[14\]](#)[\[15\]](#)

1. Expression and Purification of Recombinant Enzymes:

- Synthesize codon-optimized cDNAs for D27 (e.g., from *Oryza sativa*), CCD7, and CCD8 (e.g., from *Arabidopsis thaliana*).
- Clone the cDNAs into a suitable expression vector (e.g., pET series for *E. coli*) with an affinity tag (e.g., 6x-His).
- Transform the expression constructs into an appropriate *E. coli* strain (e.g., BL21(DE3)).
- Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) overnight to enhance soluble protein yield.
- Harvest cells by centrifugation, lyse them (e.g., by sonication) in a buffer containing protease inhibitors.
- Purify the soluble recombinant proteins using immobilized metal affinity chromatography (IMAC) via the His-tag.
- Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. Coupled Enzyme Assay:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
- Add purified D27, CCD7, and CCD8 enzymes to the buffer.
- Add necessary cofactors: ferrous sulfate (for CCDs) and a reducing agent like ascorbate.
- Initiate the reaction by adding the substrate, all-trans- β -carotene, dissolved in a detergent solution (e.g., 0.4% (w/v) n-dodecyl- β -D-maltoside) to ensure solubility in the aqueous buffer.
- Incubate the reaction at a controlled temperature (e.g., 28°C) for several hours in the dark to prevent photo-oxidation of carotenoids.
- Stop the reaction by adding an equal volume of cold ethyl acetate.

3. Product Extraction and Analysis:

- Vortex the mixture vigorously to extract the lipid-soluble products into the ethyl acetate phase.
- Centrifuge to separate the phases and collect the upper organic layer.
- Evaporate the solvent under a stream of nitrogen.
- Re-dissolve the residue in a small volume of a suitable solvent (e.g., acetonitrile).
- Analyze the sample for the presence of carlactone using LC-MS/MS, comparing the retention time and mass fragmentation pattern to an authentic carlactone standard.

Protocol 2: Extraction and Quantification of Strigol from Root Exudates

This protocol provides a method for collecting, extracting, and quantifying strigol from plant root exudates, adapted from established procedures.[\[19\]](#)[\[20\]](#)[\[21\]](#)

1. Plant Cultivation and Exudate Collection:

- Grow plants hydroponically in a nutrient solution (e.g., half-strength Hoagland solution).[\[19\]](#)
To induce SL production, plants are often subjected to phosphate starvation for 1-2 weeks prior to collection.[\[19\]](#)
- Carefully transfer individual plants to glass tubes containing a known volume of sterile deionized water or phosphate-free nutrient solution.
- Allow the roots to exude compounds for 24-48 hours.

2. Solid-Phase Extraction (SPE):

- Pass the collected root exudate solution through a C18 SPE cartridge pre-conditioned with methanol and equilibrated with water.
- Wash the cartridge with water to remove polar compounds.
- Elute the strigolactones from the cartridge with acetone or ethyl acetate.[\[19\]](#)[\[22\]](#)

3. Sample Concentration and Preparation:

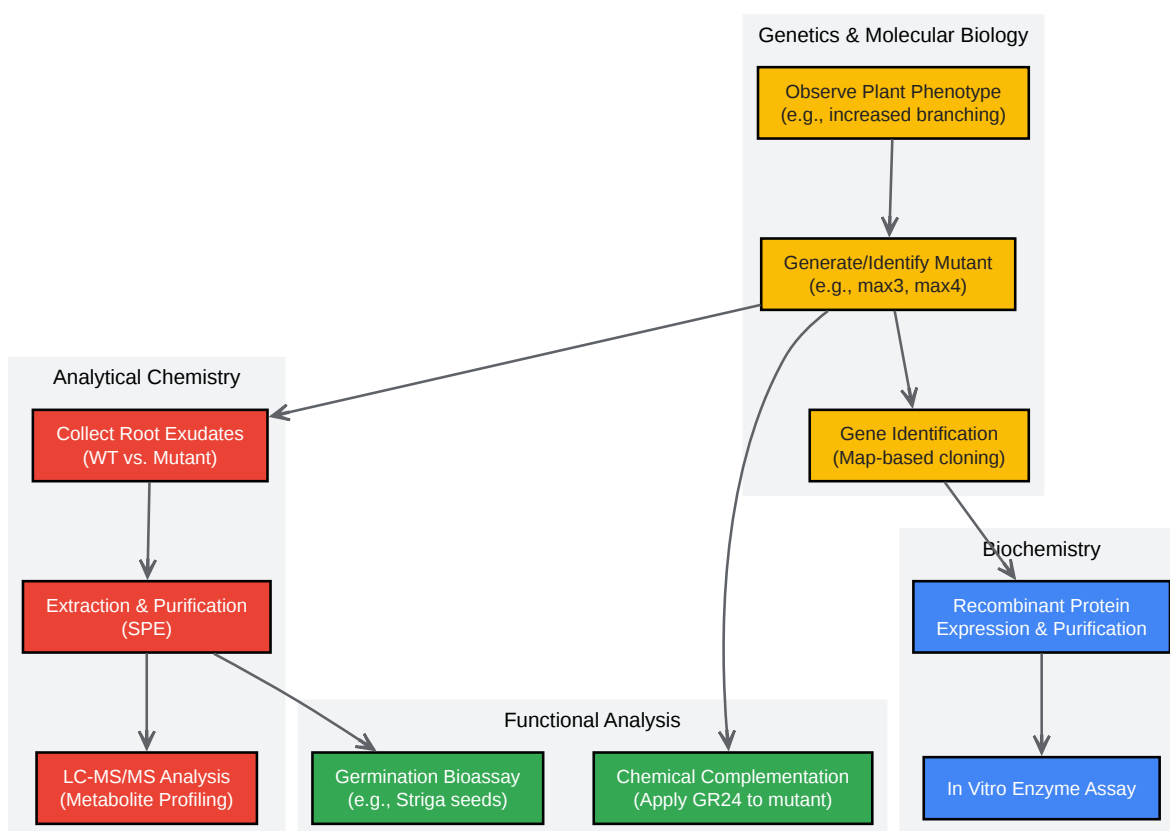
- Evaporate the elution solvent to dryness using a rotary evaporator or a stream of nitrogen.
- Reconstitute the dried residue in a precise, small volume (e.g., 150 μ L) of an appropriate solvent mixture (e.g., 25% acetonitrile in water).[\[21\]](#)
- Add a known amount of an internal standard (e.g., the synthetic analog GR24 or a deuterated SL like D6-5-deoxystrigol) to the sample for accurate quantification.[\[20\]](#)[\[23\]](#)
- Filter the sample through a 0.22 μ m filter before analysis.[\[21\]](#)

4. LC-MS/MS Quantification:

- Inject the prepared sample into an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.
- Separate the compounds on a C18 column using a gradient of water and acetonitrile/methanol (both often containing a modifier like 0.1% formic acid).
- Detect and quantify strigol using Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion-to-product ion transition for strigol and the internal standard, providing high selectivity and sensitivity.
- Generate a standard curve using authentic strigol standards to calculate the concentration in the original sample.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the identification and functional analysis of strigolactones and their biosynthetic genes.



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Caption: A typical workflow for strigolactone biosynthesis research.

Conclusion

The biosynthesis of **(+/-)-strigol** from carotenoids is a multistep enzymatic process that begins with a conserved core pathway in the plastids and diversifies in the cytosol. The pathway is central to plant development and interaction with the rhizosphere. While the key enzymes of

the core pathway—D27, CCD7, and CCD8—and the central role of MAX1 homologs are well established, the specific enzymes catalyzing the final steps to produce the diverse array of strigolactones are still an active area of research. The methodologies outlined here provide a foundation for further investigation into this pathway, offering opportunities for the development of novel chemicals to modulate plant growth, improve agricultural sustainability, and manage parasitic weeds.

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- To cite this document: BenchChem. [Biosynthesis of (+/-)-Strigol from Carotenoids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013464#biosynthesis-of-strigol-from-carotenoids]

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